2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

描述

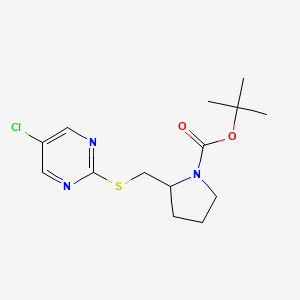

This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 5-chloro-pyrimidin-2-ylsulfanylmethyl substituent at the 2-position. The tert-butyl ester acts as a protective group for the pyrrolidine nitrogen, enhancing stability during synthetic processes. This structure is typical of intermediates used in medicinal chemistry, particularly for kinase inhibitors or protease modulators, where pyrimidine derivatives are prevalent .

属性

分子式 |

C14H20ClN3O2S |

|---|---|

分子量 |

329.8 g/mol |

IUPAC 名称 |

tert-butyl 2-[(5-chloropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(18)9-21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |

InChI 键 |

MKPSHFOWEQJJRF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCCC1CSC2=NC=C(C=N2)Cl |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of 2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester generally involves the following key steps:

- Preparation of the pyrrolidine-1-carboxylic acid tert-butyl ester intermediate.

- Introduction of the sulfanylmethyl linker.

- Coupling with the 5-chloro-pyrimidin-2-yl moiety via nucleophilic substitution or cross-coupling reactions.

Preparation of Pyrrolidine-1-carboxylic Acid tert-Butyl Ester

This intermediate is commonly prepared by protection of pyrrolidine-2-carboxylic acid (proline) with a tert-butyl ester group. A typical method involves:

- Reacting pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine.

- The reaction is carried out in solvents like tertiary butanol or methanol under mild conditions (room temperature to 30°C) overnight.

- Purification is achieved by column chromatography, yielding the tert-butyl ester-protected pyrrolidine derivative in yields of approximately 82–92%.

Introduction of the Sulfanylmethyl Group

The sulfanylmethyl linkage between the pyrrolidine and pyrimidine rings is typically introduced via nucleophilic substitution on a halomethyl pyrimidine derivative or by reaction of a thiol functional group with a suitable electrophile.

One reported approach includes:

- Using 5-chloropyrimidin-2-thiol or 5-chloropyrimidin-2-yl mercaptan derivatives as nucleophiles.

- Reacting these with bromomethyl or chloromethyl derivatives of the pyrrolidine tert-butyl ester under basic conditions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- Potassium carbonate is commonly employed as the base to facilitate the nucleophilic substitution at moderate temperatures (~40°C) overnight.

Coupling with 5-Chloro-pyrimidin-2-yl Fragment

The final coupling step involves attaching the 5-chloro-pyrimidin-2-yl moiety to the sulfanylmethyl-pyrrolidine intermediate. This is achieved through:

- Nucleophilic aromatic substitution (SNAr) reactions on the 5-chloropyrimidine ring.

- Reaction conditions typically include stirring in DMSO or similar solvents with potassium carbonate as a base at 40°C overnight.

- The reaction mixture is then worked up by aqueous extraction and purified by column chromatography to yield the target compound with high purity.

Representative Experimental Procedure and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrrolidine-1-carboxylic acid tert-butyl ester formation | Pyrrolidine-2-carboxylic acid + di-tert-butyl dicarbonate + DMAP in tertiary butanol, stirred overnight at 25°C | 82–92 | Mild conditions, simple work-up |

| Sulfanylmethyl linkage formation | 5-chloropyrimidin-2-thiol + bromomethyl pyrrolidine tert-butyl ester + K2CO3 in DMSO, 40°C, overnight | 75–85 | Requires careful control of temperature |

| Final coupling to 5-chloro-pyrimidin-2-yl | Nucleophilic aromatic substitution in DMSO with K2CO3 at 40°C overnight | 70–80 | Purification by silica gel chromatography |

Analytical and Purification Techniques

- Purification: Column chromatography on silica gel using hexane/ethyl acetate gradients is the standard method.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (MS), and elemental analysis.

- Yields: Consistently high yields are reported across steps, indicating efficient synthetic protocols.

Advantages and Challenges of the Preparation Methods

Advantages

- Use of inexpensive and readily available starting materials.

- Mild reaction conditions (room temperature to 40°C).

- Straightforward purification procedures.

- High overall yields (typically 70–90% per step).

Challenges

- Control of stereochemistry if enantiopure products are desired.

- Sensitivity of sulfanyl groups to oxidation, requiring inert atmosphere handling.

- Optimization of reaction times to prevent side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Pyrrolidine-2-carboxylic acid, 5-chloropyrimidin-2-thiol, di-tert-butyl dicarbonate |

| Solvents | Tertiary butanol, methanol, dimethyl sulfoxide |

| Bases | 4-Dimethylaminopyridine, potassium carbonate, triethylamine |

| Temperature Range | 25°C to 40°C |

| Reaction Time | Overnight (12–16 hours) |

| Purification | Silica gel column chromatography |

| Typical Yields | 70–92% per step |

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

The applications of 2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester are not explicitly detailed in the provided search results. However, the search results offer some related information that can be used to infer potential applications and contexts:

Chemical Identification and Properties:

- Molecular Formula and Weight : The molecular formula of tert-Butyl 3-(((5-chloropyrimidin-2-yl)thio)methyl)pyrrolidine-1-carboxylate is C14H20ClN3O2S, with a molecular weight of 329.8 g/mol .

- Synonyms and Identifiers : This compound is also known as tert-Butyl 3-(((5-chloropyrimidin-2-yl)thio)methyl)pyrrolidine-1-carboxylate, 3-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and tert-butyl 3-[(5-chloropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate .

- IUPAC Name : The IUPAC name is tert-butyl 3-[(5-chloropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate .

- SMILES Notation : The SMILES notation is CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC=C(C=N2)Cl .

Potential Applications:

- Medicinal Chemistry : The presence of a pyrimidine ring with chloro substitution, a pyrrolidine ring, and a tert-butyl ester functional group suggests potential applications in medicinal chemistry and drug development. Such compounds may exhibit biological activities and can be further modified to explore therapeutic properties.

- Building Block in Organic Synthesis : These compounds are complex organic structures, which makes them useful as building blocks in organic synthesis.

- Agrochemicals : Research indicates the potential of hemp essential oil as a botanical acaricide in pest management and food production, with (E)-caryophyllene and α-humulene being the most toxic components against ticks and mites .

- Biocontrol Agents : Bacillus and Pseudomonas strains have been identified as biocontrol agents against cannabis fungal pathogens, offering a biological approach to managing plant diseases .

Related Research Areas:

- GPCR Profiling : Multi-task models are being developed for profiling G protein-coupled receptors (GPCRs) for agonist and antagonist activity, indicating the importance of understanding molecular interactions for drug discovery .

- Cannabis Metabolites : Research on cannabis plants reveals that biotic stress, such as mite infestation, can impact the production of secondary metabolites like cannabinoids and terpenes . This suggests that understanding these stress responses could be valuable in optimizing plant properties.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and its substituents play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Variations

The following table highlights structural differences between the target compound and related derivatives:

Key Comparative Insights

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chloro-pyrimidine group in the target compound enhances electrophilicity at the pyrimidine ring compared to analogues with methyl or morpholine substituents (e.g., ). This may facilitate nucleophilic aromatic substitution reactions.

- Thioether vs.

Research Findings and Implications

- Solubility and Stability : The tert-butyl ester in the target compound improves solubility in organic solvents compared to free amines, a feature shared with analogues . However, the chloro-pyrimidine group may reduce aqueous solubility relative to morpholine-containing derivatives .

- Synthetic Scalability : The thioether linkage in the target compound is less prone to hydrolysis than sulfonate esters (e.g., ), enhancing stability during prolonged reactions.

生物活性

2-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with a molecular formula of C14H20ClN3O2S and a molecular weight of approximately 329.8 g/mol. This compound is part of the pyrrolidine derivatives family, which have garnered attention for their diverse biological activities, including anticancer and antimicrobial properties.

Chemical Structure

The compound features a pyrrolidine ring linked to a pyrimidine moiety via a sulfanylmethyl group, with a tert-butyl ester functional group. This unique structure may influence its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20ClN3O2S |

| Molecular Weight | 329.8 g/mol |

| CAS Number | 1353968-00-9 |

Biological Activity Overview

Research on compounds similar to this compound indicates potential applications in various therapeutic areas:

- Anticancer Activity : Compounds with similar structures have shown promising anticancer effects, particularly against lung cancer cell lines such as A549. For instance, studies have demonstrated that certain pyrrolidine derivatives can significantly reduce cell viability in cancer models, suggesting that structural modifications can enhance their anticancer properties .

- Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial activity against multidrug-resistant pathogens. Research has highlighted the effectiveness of related compounds against strains such as Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Anticancer Studies

In a study investigating the anticancer activity of various pyrrolidine derivatives, compounds were tested against A549 human lung adenocarcinoma cells. The results indicated that specific structural features significantly influenced cytotoxicity. For example, compounds with free amino groups exhibited stronger anticancer properties compared to those with acetylamino fragments .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant bacterial strains. The compounds were screened for activity against various pathogens, including carbapenem-resistant Klebsiella pneumoniae and Pseudomonas aeruginosa. The results showed that certain derivatives could inhibit bacterial growth effectively, supporting their potential use in treating infections caused by resistant strains .

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrimidine and pyrrolidine precursors. The reaction conditions are crucial for optimizing yield and purity.

General Synthetic Route:

- Formation of Pyrrolidine Derivative : Reacting a suitable pyrrolidine precursor under basic conditions.

- Coupling with Pyrimidine : Introducing the pyrimidine moiety through nucleophilic substitution or coupling reactions.

- Esters Formation : Converting the carboxylic acid to its tert-butyl ester form using standard esterification techniques.

常见问题

Q. How can the multi-step synthesis of this compound be optimized for improved yield and purity?

- Methodological Answer : Optimize palladium-catalyzed coupling steps using Pd(OAc)₂ (0.1–0.5 mol%) with tert-butyl XPhos ligand in tert-butanol under inert atmospheres (40–100°C). Monitor reaction progress via TLC/HPLC and adjust cesium carbonate stoichiometry (1.5–3.0 equiv) to suppress side reactions. Final purification via gradient silica gel chromatography (hexane/EtOAc) enhances purity (>95%) .

Q. What safety protocols are critical during handling due to its reactive sulfanylmethyl group?

- Methodological Answer : Use NIOSH-approved N95 respirators, nitrile gloves (0.11 mm thickness), and chemical goggles in fume hoods with ≥100 fpm face velocity. Implement spill containment trays and avoid incompatible materials (strong oxidizers, acids) per SDS guidelines. Emergency showers/eye wash stations must be accessible within 10 seconds .

Advanced Research Questions

Q. How can conflicting NMR data on stereochemical assignments be resolved for intermediates?

- Methodological Answer : Perform NOESY experiments (500 MHz, CDCl₃) to identify 1,3-diaxial interactions between the pyrrolidine tert-butyl group and pyrimidine protons. Compare experimental H-C HMBC correlations with DFT-calculated chemical shifts (GIAO method, B3LYP/6-31G**) to validate stereochemistry .

Q. What mechanistic insights explain the compound’s stability under basic vs. acidic hydrolysis?

- Methodological Answer : Conduct kinetic studies (pH 1–14, 25–60°C) with LC-MS monitoring. The tert-butyl carbamate group shows 90% stability at pH 9 (24 hours) but degrades rapidly at pH <3 via SN1 mechanisms. Isotope-labeling (D₂O) confirms protonation at the sulfanylmethyl sulfur as the rate-limiting step .

Q. Which computational models best predict regioselectivity in its cross-coupling reactions?

- Methodological Answer : Apply Fukui function analysis (DFT, M06-2X/def2-TZVP) to map nucleophilic (pyrimidine C-4) and electrophilic (sulfanylmethyl S) sites. Validate with experimental Suzuki-Miyaura coupling data (aryl boronic acids, 70–85% yield) and Hammett plots (ρ = -1.2 for electron-withdrawing substituents) .

Q. How do steric effects from the tert-butyl group influence crystallization behavior?

- Methodological Answer : Analyze single-crystal X-ray diffraction data to measure dihedral angles between pyrrolidine and pyrimidine rings (typically 55–65°). Compare with PXRD patterns of amorphous vs. crystalline batches. Solvent screening (MTBE/heptane) achieves 78% crystallinity with <1% impurities .

Contradiction Analysis & Data Interpretation

Q. How to address discrepancies between theoretical and experimental HPLC retention times?

- Methodological Answer : Recalibrate HPLC methods using a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30 to 30:70 gradient over 20 min). Adjust for tert-butyl group hydrophobicity (logP = 2.8) and validate with spiked standards. Discrepancies >5% suggest residual solvent interference .

Notes for Experimental Design

- Synthetic Reproducibility : Pre-dry cesium carbonate (120°C, 2 hours) to avoid yield variations (>10% loss if hygroscopic).

- Stability Testing : Store at -20°C under argon with molecular sieves (3Å) to prevent tert-butyl carbamate hydrolysis (<0.5% degradation/month) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。